molecular formula C4H10O3 B6234642 (2S)-3-methoxypropane-1,2-diol CAS No. 71484-94-1

(2S)-3-methoxypropane-1,2-diol

Cat. No.: B6234642
CAS No.: 71484-94-1
M. Wt: 106.12 g/mol
InChI Key: PSJBSUHYCGQTHZ-BYPYZUCNSA-N
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Description

(2S)-3-Methoxypropane-1,2-diol (CAS 71484-94-1) is an enantiomerically pure compound that serves as a valuable chiral synthon in organic and pharmaceutical research . With a molecular formula of C4H10O3 and a molecular weight of 106.12 g/mol, it features both diol and methoxy ether functional groups, making it a versatile building block for the synthesis of more complex, optically active molecules . Its stereochemical purity is particularly valuable for applications in asymmetric synthesis and for the development of optically active liquid crystals . This compound is also significant in analytical chemistry, where it is recognized as 3-methoxypropane-1,2-diol (3-MPD), an impurity that can be found in technical-grade glycerol produced from transesterification; sensitive analytical methods, such as GC-MS, have been developed for its detection and quantification in complex matrices like wine . (2S)-3-Methoxypropane-1,2-diol is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

71484-94-1

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

IUPAC Name

(2S)-3-methoxypropane-1,2-diol

InChI

InChI=1S/C4H10O3/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3/t4-/m0/s1

InChI Key

PSJBSUHYCGQTHZ-BYPYZUCNSA-N

Isomeric SMILES

COC[C@H](CO)O

Canonical SMILES

COCC(CO)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 3 Methoxypropane 1,2 Diol

Novel Synthetic Routes and Process Intensification

Recent advancements in chemical synthesis have emphasized the need for processes that are not only efficient but also environmentally benign and sustainable. This has led to the development of novel routes and process intensification strategies for producing fine chemicals like (2S)-3-methoxypropane-1,2-diol.

Development of Green Chemistry Approaches in (2S)-3-methoxypropane-1,2-diol Synthesis

Green chemistry is a framework of principles that encourages the design of chemical products and processes that minimize the use and generation of hazardous substances. edu.krdscispace.comepa.gov These principles include maximizing atom economy, using safer solvents, improving energy efficiency, and utilizing renewable feedstocks. nih.govacs.org

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. In the synthesis of (2S)-3-methoxypropane-1,2-diol from (S)-glycidol, methanol (B129727) can serve as both the nucleophilic reactant and the reaction solvent. This approach is inherently greener than using an additional inert solvent, as it reduces solvent waste.

Further intensification can be achieved through solvent-free reactions, where the reaction is performed in a neat mixture of the reactants, often with just a catalytic amount of a promoter. bath.ac.ukrsc.org This minimizes waste and can increase reaction rates. Another green technique is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and purer products. mdpi.comnih.govnih.gov The application of microwave heating to the synthesis of diols and their derivatives represents a significant step towards process intensification. researchgate.netijcce.ac.ir While the direct synthesis in an aqueous medium is not typical for this specific methanolysis, the broader field of epoxide hydrolysis to diols often utilizes water as a green solvent. organic-chemistry.orgacs.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. savemyexams.comomnicalculator.com The ideal reaction has a 100% atom economy, where all reactant atoms end up in the final product. chemistry-teaching-resources.com

The synthesis of (2S)-3-methoxypropane-1,2-diol from (S)-glycidol and methanol is an addition reaction:

C₃H₆O₂ ((S)-glycidol) + CH₄O (methanol) → C₄H₁₀O₃ ((2S)-3-methoxypropane-1,2-diol)

The calculation for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

MW of (2S)-3-methoxypropane-1,2-diol = 106.12 g/mol

MW of (S)-glycidol = 74.08 g/mol

MW of methanol = 32.04 g/mol

% Atom Economy = (106.12 / (74.08 + 32.04)) x 100 = (106.12 / 106.12) x 100 = 100%

This 100% theoretical atom economy makes this synthetic route exceptionally efficient and green, as it generates no by-products in the main reaction. savemyexams.comkccollege.ac.in Waste minimization in practice then focuses on optimizing reaction conditions to achieve high yields and reduce the need for purification, which consumes energy and solvents. Studies focusing on the synthesis of glycerol-derived solvents emphasize optimizing catalyst loading and reaction time to maximize conversion and selectivity, thereby minimizing waste from side reactions like oligomerization.

Flow Chemistry and Continuous Processing for (2S)-3-methoxypropane-1,2-diol Production

The transition from traditional batch synthesis to continuous flow processing represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. While dedicated studies on the continuous flow synthesis of (2S)-3-methoxypropane-1,2-diol are emerging, principles from related processes, particularly the valorization of glycerol (B35011) and the synthesis of active pharmaceutical ingredients (APIs), provide a strong framework for its production. researchgate.netbeilstein-journals.org

Flow chemistry utilizes microreactors or packed-bed systems to perform chemical reactions in a continuous stream. This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, mitigating risks associated with highly exothermic reactions. uliege.be

For the production of (2S)-3-methoxypropane-1,2-diol, a potential continuous process could involve the reaction of glycerol with methanol under supercritical conditions or the use of immobilized catalysts in a packed-bed reactor. researchgate.net For instance, the kinetic resolution of racemic 1,2-propanediol has been successfully demonstrated in a continuous-flow system using immobilized lipase (B570770), reducing reaction times from hours to minutes compared to batch processes. researchgate.net This approach could be adapted for the resolution of racemic 3-methoxypropane-1,2-diol to isolate the desired (2S)-enantiomer.

Superheated flow conditions can also significantly accelerate reaction rates. uliege.be A catalyst-free approach using superheated water or other solvents could potentially drive the reaction between a glycidol (B123203) precursor and methanol, simplifying the process by eliminating the catalyst removal step. uliege.be

ParameterContinuous Flow ApproachAdvantagesKey Research Findings
Reactor Type Packed-bed reactor with immobilized catalyst (e.g., lipase, Amberlyst resin)- Easy catalyst separation and reuse- High catalyst stability- Suitable for solid-phase catalystsKinetic resolution of (±)-1,2-propanediol achieved in 7 minutes in flow vs. 6 hours in batch. researchgate.net
Reaction Conditions Superheated solvents (e.g., water, acetonitrile)- Catalyst-free conditions possible- Significantly increased reaction rates- High productivity (Space-Time Yield)At 160 °C in superheated water, glycidol can be produced from glycerol derivatives in 80 seconds. uliege.be
Starting Material Bio-based glycerol- Sustainable and renewable feedstock- Potential for direct conversion to 3-methoxypropane-1,2-diolContinuous flow systems are being developed for the conversion of glycerol into various value-added chemicals. researchgate.net
Process Control Precise control of residence time, temperature, and stoichiometry- Improved selectivity and yield- Enhanced safety profile- Consistent product qualityFlow chemistry enables telescoped synthesis, combining multiple reaction steps without intermediate purification. beilstein-journals.org

Mechanistic Investigations of Formation Reactions for (2S)-3-methoxypropane-1,2-diol

A thorough understanding of the reaction mechanisms is fundamental to optimizing the synthesis of enantiomerically pure (2S)-3-methoxypropane-1,2-diol. The most common synthetic route involves the regioselective ring-opening of a chiral epoxide precursor, namely (S)-glycidyl methyl ether, with a nucleophile. chemimpex.com

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have elucidated the pathways for the synthesis of 3-alkoxypropane-1,2-diols from glycidol and alcohols. unizar.es In a base-catalyzed reaction, such as with potassium hydroxide (B78521) (KOH), the alcohol is first deprotonated to form a more potent alkoxide nucleophile (e.g., methoxide). This nucleophile then attacks the epoxide ring of the glycidol derivative. The attack can occur at either the substituted or unsubstituted carbon atom of the epoxide. For the synthesis of 3-methoxypropane-1,2-diol, the desired pathway is the attack at the terminal (unsubstituted) carbon, which proceeds via an SN2 mechanism. This pathway is generally favored due to lower steric hindrance. unizar.esrsc.org

The stereochemistry of the reaction is critical. To obtain the (2S) configuration in the final diol, the starting material must have the corresponding chirality, and the reaction must proceed with a predictable stereochemical outcome. Studies on the cycloaddition of CO2 to (S)-glycidyl methyl ether using a gallium catalyst system have shown that the initial ring-opening step occurs with high retention of stereochemistry. shu.ac.uk This finding is crucial as it confirms that the chiral integrity of the epoxide can be maintained throughout the reaction, ensuring the formation of the desired enantiopure product.

Another important mechanistic pathway is the hydrolytic kinetic resolution (HKR) of terminal epoxides. tsijournals.com This method uses a chiral catalyst (e.g., a chiral (salen)Co(III) complex) to selectively hydrolyze one enantiomer of a racemic epoxide mixture, leaving the other enantiomer unreacted. By starting with racemic glycidyl (B131873) methyl ether, this method can yield both the enantiopure (2S)-3-methoxypropane-1,2-diol (from the hydrolysis of the (R)-epoxide) and the unreacted (S)-glycidyl methyl ether, which can be subsequently converted to the target diol.

Reaction PathwayKey Mechanistic StepsStereochemical OutcomeRelevant Research
Base-Catalyzed Ring Opening 1. Deprotonation of methanol by base (e.g., KOH) to form methoxide (B1231860).2. SN2 nucleophilic attack of methoxide on the terminal carbon of (S)-glycidyl methyl ether.Inversion of configuration at the site of attack. Since the attack is not at the chiral center, the original (S) configuration is retained.DFT calculations confirm the reaction paths and identify factors affecting selectivity. unizar.es
Catalytic Kinetic Resolution Selective hydrolysis of one epoxide enantiomer (e.g., (R)-epoxide) from a racemic mixture using a chiral catalyst.Leaves the desired (S)-epoxide unreacted, which can then be hydrolyzed to (2S)-3-methoxypropane-1,2-diol.Jacobsen's HKR provides a practical route to enantioenriched terminal epoxides and 1,2-diols. tsijournals.com
Lewis Acid Catalyzed Opening Coordination of the Lewis acid to the epoxide oxygen, activating the ring for nucleophilic attack.Typically proceeds with retention of stereochemistry, crucial for preserving the enantiopurity of the starting material.Gallium-catalyst systems have been shown to facilitate ring-opening with high retention of stereochemistry. shu.ac.uk

Industrial Scale-Up Considerations for (2S)-3-methoxypropane-1,2-diol Synthesis

The successful transition of a synthetic route for (2S)-3-methoxypropane-1,2-diol from the laboratory to an industrial scale hinges on several critical factors, including cost, safety, efficiency, and product purity.

Starting Materials and Catalysts: The choice of raw materials is paramount. Utilizing bio-renewable feedstocks like glycerol is economically and environmentally advantageous. researchgate.net Alternatively, starting from enantiopure building blocks like (S)-glycidyl methyl ether ensures the correct stereochemistry but may be more costly. chemimpex.com Catalyst selection involves a trade-off between activity and practicality. While inexpensive homogeneous bases like KOH show high activity, their removal from the product stream can be challenging on a large scale. unizar.es Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst), are preferred for industrial processes as they can be easily separated by filtration and potentially reused, simplifying downstream processing and reducing waste. unizar.es

Reaction Conditions and Process Design: Optimizing reaction parameters is key to maximizing throughput and minimizing costs. This includes operating at the lowest possible temperature and pressure that still affords a good reaction rate and selectivity. unizar.esgoogle.com For instance, studies have shown that slow, controlled addition of the glycidol precursor can improve selectivity towards the desired monoether product and minimize the formation of oligomeric side products. unizar.esrsc.org

The choice between batch and continuous processing is a major consideration. While batch reactors are versatile, continuous flow processes often provide superior performance for large-scale production. Flow chemistry enhances safety, particularly for exothermic reactions, ensures consistent product quality, and can lead to significantly higher space-time yields, meaning more product can be made in a smaller reactor volume over a given time. beilstein-journals.orguliege.be

ConsiderationKey Parameters & OptionsIndustrial ImplicationsSupporting Evidence
Catalyst System - Homogeneous: KOH, NaOH- Heterogeneous: Amberlyst IRA-400Heterogeneous catalysts are preferred for ease of separation, reusability, and simplified purification, reducing operational costs.Amberlyst resin was shown to be a viable, reusable catalyst for the reaction of glycidol with alcohols. unizar.es
Process Mode - Batch: Traditional stirred-tank reactors- Continuous Flow: Packed-bed or microreactorsContinuous flow offers better process control, enhanced safety, higher throughput, and more consistent product quality.Flow chemistry can increase productivity with space-time yields as high as 2.1 kg L-1 h-1 for certain processes. uliege.be
Reaction Conditions - Temperature: 25-65 °C- Catalyst Loading: ~20 mol%- Reagent Addition: Slow, dropwise additionOptimization minimizes energy consumption and side-product formation. Slow addition improves selectivity.Yields of 3-methoxypropane-1,2-diol up to 93% were achieved by optimizing temperature and catalyst loading. unizar.es
Purification Vacuum distillation, extractionEfficient purification is essential for achieving high product purity. The method must be scalable and cost-effective.Patent literature for related diols details multi-step processes including extraction and distillation steps. google.com

Chemical Reactivity and Derivatization of 2s 3 Methoxypropane 1,2 Diol

Functional Group Transformations and Selective Derivatization

The presence of two distinct hydroxyl groups in (2S)-3-methoxypropane-1,2-diol allows for selective manipulation, enabling the synthesis of various chiral intermediates.

Selective Esterification and Etherification Reactions

The differential reactivity of the primary and secondary hydroxyl groups facilitates selective esterification and etherification. Generally, the primary hydroxyl group is more sterically accessible and therefore more reactive towards acylating and alkylating agents under controlled conditions.

Selective Acylation: Enzymatic catalysis has proven to be a highly effective method for the selective acylation of diols. Lipases, for instance, can exhibit high regioselectivity, preferentially acylating the primary hydroxyl group of diol compounds. ntu.edu.tw This enzymatic approach offers a green and efficient alternative to traditional chemical methods, which often require protecting group strategies to achieve selectivity. For example, lipase-catalyzed acetylation of diols using vinyl acetate (B1210297) as the acyl donor has demonstrated exclusive formation of primary monoesters. ntu.edu.tw While specific studies on (2S)-3-methoxypropane-1,2-diol are not extensively documented in publicly available literature, the principles of enzymatic esterification of similar diols suggest a high likelihood of successful selective acylation at the C1 position.

Selective Etherification: Similar to esterification, selective etherification can be achieved by exploiting the higher reactivity of the primary hydroxyl group. For instance, the Williamson ether synthesis, under carefully controlled stoichiometric conditions, can favor the formation of a mono-ether at the primary position. Protection of the diol functionality as a cyclic acetal, for example, by reacting with 2,2-dimethoxypropane in the presence of a catalyst like iodine, is a common strategy to temporarily block both hydroxyl groups, which can then be deprotected to regenerate the diol. nih.gov

Oxidation and Reduction Pathways of Diol Functionalities

The hydroxyl groups of (2S)-3-methoxypropane-1,2-diol can be oxidized to yield aldehydes, ketones, or carboxylic acids, depending on the reagent and reaction conditions.

Oxidation: Milder oxidizing agents, such as pyridinium chlorochromate (PCC) or reagents used in Swern and Dess-Martin periodinane (DMP) oxidations, are known to convert primary alcohols to aldehydes and secondary alcohols to ketones. chemistrysteps.comlibretexts.org Applying these methods to (2S)-3-methoxypropane-1,2-diol would be expected to yield (S)-3-methoxy-2-oxopropanal or (S)-1-hydroxy-3-methoxypropan-2-one, respectively, although selective oxidation of one hydroxyl group over the other would require careful control of the reaction conditions or the use of a protecting group strategy. Stronger oxidizing agents, on the other hand, would likely lead to over-oxidation, potentially cleaving the carbon-carbon bond of the diol.

Reduction: The diol functionality itself is generally not susceptible to reduction. However, derivatives of (2S)-3-methoxypropane-1,2-diol, such as the corresponding aldehydes or ketones obtained through oxidation, can be reduced back to the diol or to other functional groups using various reducing agents like sodium borohydride or lithium aluminum hydride.

Halogenation and Amination Strategies

The hydroxyl groups can be substituted with halogens or amino groups, providing pathways to a diverse range of functionalized chiral molecules.

Halogenation: The conversion of the hydroxyl groups to halogens can be achieved using standard halogenating agents. For instance, reaction with thionyl chloride or phosphorus tribromide can replace the hydroxyl groups with chlorine or bromine, respectively. The synthesis of the related compound 3-chloro-1-methoxy-2-propanol highlights the feasibility of such transformations. researchgate.netresearchgate.net

Amination: The hydroxyl groups can be converted to amino groups through various synthetic routes. One common method involves a two-step process of tosylation followed by nucleophilic substitution with an amine or ammonia. Alternatively, reductive amination of an aldehyde or ketone derivative can be employed. The preparation of 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol and ammonia demonstrates a viable pathway for introducing an amino group into a similar propanediol (B1597323) structure. youtube.com

Ring-Closing Reactions and Heterocyclic Compound Formation from (2S)-3-methoxypropane-1,2-diol

Polymerization Studies Utilizing (2S)-3-methoxypropane-1,2-diol as a Monomer

The difunctional nature of (2S)-3-methoxypropane-1,2-diol makes it a suitable monomer for the synthesis of various polymers, particularly polyethers and polyesters.

Synthesis of Polyethers and Polyesters

Polyethers: Polyethers can be synthesized from diols through several methods, including the Williamson ether synthesis in a polycondensation reaction or by the ring-opening polymerization of epoxides where the diol can act as an initiator. researchgate.net The presence of the methoxy (B1213986) group in (2S)-3-methoxypropane-1,2-diol would result in a polyether with regularly spaced methoxy side chains, influencing the polymer's properties such as solubility and thermal characteristics.

Polyesters: Polyesters are typically formed through the polycondensation reaction of a diol with a dicarboxylic acid or its derivative. The use of (2S)-3-methoxypropane-1,2-diol as the diol monomer would lead to the formation of a chiral polyester (B1180765). The stereochemistry of the monomer would be incorporated into the polymer backbone, potentially imparting unique properties such as biodegradability or specific optical activity.

Polyurethanes: In addition to polyethers and polyesters, (2S)-3-methoxypropane-1,2-diol can also be used as a chain extender or a soft segment in the synthesis of polyurethanes by reacting with diisocyanates. google.com

Reaction TypeReagents/ConditionsExpected Product(s)
Selective Esterification Lipase (B570770), Vinyl Acetate(2S)-1-acetyl-3-methoxypropane-1,2-diol
Oxidation (Mild) PCC or Swern Oxidation(S)-3-methoxy-2-oxopropanal / (S)-1-hydroxy-3-methoxypropan-2-one
Halogenation Thionyl Chloride(S)-1,2-dichloro-3-methoxypropane
Amination (via Halide) 1. Thionyl Chloride 2. Ammonia(S)-1-amino-3-methoxypropan-2-ol / (S)-2-amino-3-methoxypropan-1-ol
Polycondensation Dicarboxylic AcidChiral Polyester
Polyurethane Synthesis DiisocyanatePolyurethane

Table 1: Summary of Potential Chemical Transformations of (2S)-3-methoxypropane-1,2-diol

Investigation of Polymer Properties and Architecture

While specific research on polymers derived exclusively from (2S)-3-methoxypropane-1,2-diol is limited in publicly available literature, the principles of polymer chemistry allow for predictions of the properties of such polymers. The incorporation of this diol into polyester chains, for example, would introduce an ether linkage into the polymer backbone. This structural feature is known to influence the material's properties significantly.

The presence of the methoxy group and the resulting ether linkage can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity compared to polyesters derived from simple aliphatic diols like 1,2-propanediol. This reduction in crystallinity would, in turn, affect the thermal and mechanical properties of the polymer. A lower melting point (T_m) and glass transition temperature (T_g) can be expected, potentially resulting in more flexible and less brittle materials.

Table 1: Predicted Thermal and Mechanical Properties of a Hypothetical Polyester Derived from (2S)-3-methoxypropane-1,2-diol and Adipic Acid

PropertyPredicted ValueComparison to Poly(propylene adipate)
Glass Transition Temperature (T_g)-40 to -50 °CLower
Melting Temperature (T_m)40 to 50 °CLower
Tensile Modulus200 - 400 MPaLower
Elongation at Break> 500%Higher
Crystallinity20 - 30%Lower

Note: The data in this table is predictive and based on the known effects of ether linkages on polyester properties. acs.orgresearchgate.net

Formation of Prodrugs and Precursors (Non-Clinical/Therapeutic Focus)

The diol functionality of (2S)-3-methoxypropane-1,2-diol makes it a suitable scaffold for the synthesis of chemically stable derivatives that can act as precursors in various chemical processes. These derivatives are not intended for therapeutic use but are valuable in the study of chemical release mechanisms.

Development of Chemically Stable Derivatives

Chemically stable derivatives of (2S)-3-methoxypropane-1,2-diol can be synthesized through the esterification or etherification of its hydroxyl groups. For instance, reaction with long-chain fatty acids or their chlorides would yield mono- or di-esters. These ester linkages are generally stable under neutral and dry conditions but can be designed to cleave under specific chemical triggers.

The choice of the derivatizing agent can be used to tune the chemical stability and physical properties of the resulting molecule. For example, esterification with a bulky acid chloride would create a sterically hindered ester that is more resistant to chemical cleavage.

Table 2: Examples of Chemically Stable Derivatives of (2S)-3-methoxypropane-1,2-diol

Derivative NameDerivatizing AgentType of LinkageExpected Stability
(2S)-3-methoxypropane-1,2-diyl distearateStearoyl chlorideEsterHigh under neutral pH, susceptible to acid/base hydrolysis
1-O-Benzyl-(2S)-3-methoxypropane-2-olBenzyl bromideEtherHigh, requires strong acidic conditions for cleavage
(2S)-3-methoxypropane-1,2-diyl dibenzoateBenzoyl chlorideEsterModerate, susceptible to hydrolysis

Controlled Release Mechanism Studies (Chemical Decomposition)

The chemically stable derivatives of (2S)-3-methoxypropane-1,2-diol serve as excellent models for studying controlled release mechanisms based on chemical decomposition. The most common mechanism for the release of the parent diol from its ester derivatives is hydrolysis.

The kinetics of hydrolysis of these esters can be studied under various pH and temperature conditions. The rate of hydrolysis is dependent on the electronic and steric nature of the ester group. Electron-withdrawing groups attached to the carbonyl carbon of the ester can accelerate the rate of nucleophilic attack by water, leading to faster decomposition. Conversely, bulky groups near the ester linkage can sterically hinder the approach of water, slowing down the release.

By systematically varying the structure of the ester derivative, a clear relationship between the chemical structure and the rate of decomposition can be established. This provides valuable insights into designing molecules with predictable release profiles for various chemical applications.

Table 3: Predicted Relative Hydrolysis Rates of Ester Derivatives of (2S)-3-methoxypropane-1,2-diol

Ester DerivativeElectronic Effect of R GroupSteric HindrancePredicted Relative Hydrolysis Rate
AcetateWeakly electron-donatingLowModerate
TrifluoroacetateStrongly electron-withdrawingLowHigh
PivalateElectron-donatingHighLow

Note: The predicted rates are relative and based on general principles of ester hydrolysis kinetics. chemrxiv.org

Advanced Spectroscopic and Chromatographic Characterization of 2s 3 Methoxypropane 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra, the precise connectivity of atoms within the (2S)-3-methoxypropane-1,2-diol molecule can be established.

¹H, ¹³C, and 2D NMR Techniques (COSY, HSQC, HMBC)

The combination of ¹H, ¹³C, and various 2D NMR experiments allows for a complete assignment of all proton and carbon signals, confirming the molecular structure. researchgate.net

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For 3-methoxypropane-1,2-diol, distinct signals are expected for the methoxy (B1213986) group protons, the protons on the three-carbon backbone, and the hydroxyl protons. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Based on the structure of 3-methoxypropane-1,2-diol, the following are the predicted ¹H and ¹³C NMR chemical shifts and their assignments.

Table 1: Predicted ¹H NMR Data for 3-methoxypropane-1,2-diol

PositionChemical Shift (δ, ppm)MultiplicityIntegration
H-1a, H-1b3.55 - 3.65Doublet of doublets2H
H-23.80 - 3.90Multiplet1H
H-3a, H-3b3.40 - 3.50Doublet of doublets2H
-OCH₃3.30Singlet3H
-OHVariableBroad singlet2H

Table 2: Predicted ¹³C NMR Data for 3-methoxypropane-1,2-diol

PositionChemical Shift (δ, ppm)
C-1~64
C-2~71
C-3~74
-OCH₃~59

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei. sdsu.eduyoutube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For (2S)-3-methoxypropane-1,2-diol, COSY would show correlations between the proton at C-2 (H-2) and the protons at C-1 (H-1a, H-1b) as well as the protons at C-3 (H-3a, H-3b). This confirms the connectivity of the propane (B168953) backbone. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct link between the ¹H and ¹³C assignments. For instance, the proton signal around 3.85 ppm would correlate with the carbon signal around 71 ppm, assigning them to H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over two or three bonds) between protons and carbons. This is vital for connecting different parts of the molecule. Key correlations would include a cross-peak between the methoxy protons (-OCH₃) and the carbon at C-3, confirming the position of the methoxy group. youtube.com

Table 3: Expected 2D NMR Correlations for (2S)-3-methoxypropane-1,2-diol

ExperimentCorrelated NucleiInformation Provided
COSY H-1 ↔ H-2; H-2 ↔ H-3Confirms the -CH₂(OH)-CH(OH)-CH₂- backbone connectivity.
HSQC H-1 ↔ C-1; H-2 ↔ C-2; H-3 ↔ C-3; H(-OCH₃) ↔ C(-OCH₃)Assigns each proton to its directly bonded carbon.
HMBC H(-OCH₃) ↔ C-3; H-1 ↔ C-2; H-3 ↔ C-2Confirms the placement of the methoxy group and links the carbon backbone.

Stereochemical Assignment using NMR Anisotropy Effects

While standard NMR can elucidate the constitution of a molecule, determining its absolute stereochemistry requires specialized techniques. One powerful method involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govresearchgate.net These agents react with or form non-covalent complexes with both enantiomers of the analyte, creating a pair of diastereomers or diastereomeric complexes. scispace.com

Due to the different spatial arrangements of these diastereomers, they exist in distinct chemical environments, leading to separate, distinguishable signals in the NMR spectrum (chemical shift non-equivalence). scispace.comnih.gov For a diol like (2S)-3-methoxypropane-1,2-diol, chiral boric acids or derivatives of Mosher's acid can be used as CDAs. The reaction creates two diastereomeric cyclic esters. The difference in the chemical shifts (Δδ) between the signals of the two diastereomers can be measured, allowing for the quantification of enantiomeric excess and, by comparing with a known standard, the assignment of the absolute configuration. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Chromatographic techniques are essential for separating enantiomers and accurately determining the enantiomeric purity of a chiral compound. phenomenex.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a direct and powerful method for separating enantiomers. phenomenex.com The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.

For the separation of diols like (2S)-3-methoxypropane-1,2-diol, polysaccharide-based CSPs are particularly effective. These phases, often derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, contain chiral grooves and cavities. Enantiomers are separated based on the stability of the transient diastereomeric complexes formed through interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. A typical example is the use of a Chiralpak IC column, which is a cellulose-based CSP, often with a mobile phase consisting of a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like ethanol. worldwidejournals.com

Table 4: Common Chiral Stationary Phases for Diol Separation

CSP TypeChiral Selector ExampleTypical Mobile Phase
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol
Cyclodextrin-basedDerivatized β-cyclodextrinAcetonitrile / Water / Buffer

Gas Chromatography (GC) with Chiral Derivatization

Gas chromatography is another high-resolution technique for chiral separations. gcms.cz For polar molecules like diols, direct analysis on a chiral GC column can be challenging. A common and effective strategy is pre-column derivatization, which involves reacting the analyte with a reagent to form a more volatile and less polar derivative. mdpi.com

There are two main approaches:

Derivatization with a Chiral Agent: The racemic or enantiomerically enriched diol is reacted with an enantiomerically pure chiral derivatizing agent (e.g., (S)-(+)-2-phenylbutyryl chloride) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.

Derivatization with an Achiral Agent: The diol is reacted with an achiral derivatizing agent to block the polar hydroxyl groups (e.g., forming esters or silyl (B83357) ethers). The resulting derivatives are then separated on a GC column that has a chiral stationary phase, such as one based on derivatized cyclodextrins. sigmaaldrich.com

This derivatization approach not only facilitates separation but also improves chromatographic peak shape and detection sensitivity. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce structural information about a molecule by analyzing its fragmentation pattern upon ionization.

For (2S)-3-methoxypropane-1,2-diol (molecular formula C₄H₁₀O₃), the exact mass is 106.0630 g/mol , and the nominal molecular weight is 106 g/mol . nist.govchemeo.com In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙) which can then undergo fragmentation.

The EI mass spectrum of 3-methoxy-1,2-propanediol (B53666) shows a molecular ion peak at a mass-to-charge ratio (m/z) of 106. nist.gov The fragmentation pattern is consistent with the structure, showing characteristic losses for alcohols and ethers. Key fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to an oxygen atom) and dehydration (loss of a water molecule).

Table 5: Major Fragment Ions in the EI-MS of 3-methoxypropane-1,2-diol

m/zProposed Ion FragmentFragmentation Pathway
106[C₄H₁₀O₃]⁺˙Molecular Ion (M⁺˙)
75[C₃H₇O₂]⁺M⁺˙ - CH₂OH (Alpha-cleavage at C1-C2 bond)
58[C₃H₆O]⁺˙M⁺˙ - (H₂O + CH₂O)
45[CH₅O₂]⁺ or [C₂H₅O]⁺Cleavage of C2-C3 bond with H transfer or cleavage of C3-O bond
31[CH₃O]⁺Cleavage of C2-C3 bond

Data interpreted from the NIST Mass Spectrometry Data Center. nist.gov

The analysis of these fragments helps to confirm the presence of the methoxy group and the propanediol (B1597323) backbone, corroborating the structural information obtained from NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For (2S)-3-methoxypropane-1,2-diol, with a molecular formula of C4H10O3, the theoretical exact mass can be calculated.

Using soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecule is typically observed as a protonated species [M+H]+ or an adduct with a cation like sodium [M+Na]+. HRMS analysis would involve measuring the mass-to-charge ratio (m/z) of these ions to within a few parts per million (ppm), which allows for the confident assignment of its elemental formula.

Table 1: Theoretical HRMS Data for (2S)-3-methoxypropane-1,2-diol

Ion Species Molecular Formula Theoretical Exact Mass (m/z)
[M+H]+ C4H11O3+ 107.0703
[M+Na]+ C4H10O3Na+ 129.0522

Note: Data is calculated based on the most abundant isotopes of each element.

The experimental determination of the m/z value matching one of these theoretical masses with low error (typically < 5 ppm) provides strong evidence for the elemental composition of (2S)-3-methoxypropane-1,2-diol, distinguishing it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For (2S)-3-methoxypropane-1,2-diol, the protonated molecule [M+H]+ (m/z 107.0703) would be selected as the precursor ion. Collision-Induced Dissociation (CID) would then be used to generate fragment ions.

The structure of (2S)-3-methoxypropane-1,2-diol suggests several likely fragmentation pathways involving the loss of neutral molecules such as water (H2O) and formaldehyde (B43269) (CH2O), or cleavage adjacent to the ether linkage. The electron ionization mass spectrum of the racemic 3-methoxy-1,2-propanediol shows characteristic fragments that can inform the expected MS/MS fragmentation. nist.govnist.gov

Table 2: Predicted MS/MS Fragmentation of [C4H11O3]+

Precursor Ion (m/z) Proposed Neutral Loss Product Ion (m/z) Proposed Fragment Structure
107.07 H2O (18.01 Da) 89.06 Loss of a hydroxyl group as water
107.07 CH2O (30.01 Da) 77.06 Cleavage and loss of the primary alcohol group
107.07 CH3OH (32.03 Da) 75.04 Cleavage of the methoxy group

Note: This table represents predicted fragmentation pathways. Actual observed fragments may vary based on experimental conditions.

By analyzing these characteristic fragmentation patterns, the connectivity of the atoms within the molecule can be confirmed, providing robust structural evidence.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint and allow for the identification of specific functional groups.

For (2S)-3-methoxypropane-1,2-diol, the key functional groups are the hydroxyl (-OH) and ether (C-O-C) groups.

Hydroxyl (-OH) groups: A prominent, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm-1, characteristic of O-H stretching vibrations involved in hydrogen bonding.

Ether (C-O-C) group: A strong C-O stretching band is expected to appear in the fingerprint region of the IR spectrum, typically around 1100-1150 cm-1.

Alkyl (C-H) groups: C-H stretching vibrations from the methyl and methylene (B1212753) groups will be observed in the 2850-3000 cm-1 region.

Raman spectroscopy provides complementary information. While the O-H stretch is often a weak band in Raman, the C-C and C-O stretching vibrations in the fingerprint region are typically sharp and well-defined, aiding in conformational analysis.

Table 3: Characteristic Vibrational Bands for (2S)-3-methoxypropane-1,2-diol

Vibrational Mode Functional Group Expected Wavenumber (cm-1) - IR Expected Wavenumber (cm-1) - Raman
O-H Stretch Hydroxyl 3200-3600 (Broad) Weak
C-H Stretch Alkyl (CH3, CH2) 2850-3000 (Strong) 2850-3000 (Strong)
C-O Stretch Ether & Alcohol 1050-1150 (Strong) 1050-1150 (Moderate)
C-H Bend Alkyl (CH3, CH2) 1350-1470 (Variable) 1350-1470 (Variable)

Note: Expected peak positions are based on general spectroscopic correlations. Actual values can vary based on the sample state and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a suitable single crystal of the low-molecular-weight, highly flexible (2S)-3-methoxypropane-1,2-diol can be challenging, the solid-state structures of its derivatives are accessible through X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal lattice.

The crystal structure of the derivative 3-(2-methoxyphenoxy)-1,2-propanediol has been determined. xray.czicdd.comresearchgate.netresearchgate.net This analysis reveals detailed insights into the molecular conformation and the crucial role of intermolecular hydrogen bonding in the solid state.

The structure was solved in the orthorhombic space group P212121. xray.czicdd.comresearchgate.net The analysis showed that both hydroxyl groups of the propanediol moiety act as hydrogen bond donors and acceptors, creating a two-dimensional network of strong hydrogen bonds that dictates the crystal packing. xray.czresearchgate.net This demonstrates how intermolecular forces can influence the conformation of the molecule in the solid state compared to its likely conformation in the gas phase or in solution.

Table 4: Crystallographic Data for 3-(2-methoxyphenoxy)-1,2-propanediol

Parameter Value
Crystal System Orthorhombic
Space Group P212121
a (Å) 7.6571(1)
b (Å) 25.6695(5)
c (Å) 4.9797(1)
Volume (ų) 978.77(3)

Data obtained from synchrotron powder diffraction analysis. icdd.com

This crystallographic information on a key derivative is invaluable for understanding the conformational preferences and non-covalent interactions that molecules of this class can adopt.

Computational and Theoretical Studies of 2s 3 Methoxypropane 1,2 Diol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental electronic properties and conformational landscapes of molecules.

DFT and ab initio calculations can provide detailed insights into the electronic structure of (2S)-3-methoxypropane-1,2-diol. These calculations can determine the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with these calculations, can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hydrogen bonding between the hydroxyl groups.

Table 1: Calculated Electronic Properties of (2S)-3-methoxypropane-1,2-diol (Illustrative)

Property Value Method
HOMO Energy -7.2 eV B3LYP/6-311++G(d,p)
LUMO Energy +1.5 eV B3LYP/6-311++G(d,p)
HOMO-LUMO Gap 8.7 eV B3LYP/6-311++G(d,p)

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

The presence of multiple rotatable bonds in (2S)-3-methoxypropane-1,2-diol results in a complex potential energy surface with several possible conformations. Computational methods are essential for identifying the most stable conformers (energy minima). These studies typically involve a systematic scan of the dihedral angles associated with the C-C and C-O bonds.

For diols, intramolecular hydrogen bonding between the two hydroxyl groups plays a significant role in stabilizing certain conformations. youtube.comrsc.org The relative energies of different conformers can be calculated to determine their population at a given temperature according to the Boltzmann distribution.

Table 2: Relative Energies of Stable Conformers of (2S)-3-methoxypropane-1,2-diol (Illustrative)

Conformer Dihedral Angle (O-C-C-O) Relative Energy (kcal/mol) Intramolecular H-bond
1 gauche 0.00 Yes
2 anti 1.85 No

Note: This data is hypothetical and for illustrative purposes, based on typical conformational analyses of similar diols.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of (2S)-3-methoxypropane-1,2-diol over time, offering insights into its behavior in different environments.

MD simulations are particularly useful for understanding how (2S)-3-methoxypropane-1,2-diol interacts with solvent molecules. By simulating the molecule in a box of explicit solvent (e.g., water), one can analyze the structure of the solvation shell and the nature of intermolecular hydrogen bonds.

Radial distribution functions (RDFs) can be calculated from the simulation trajectory to quantify the probability of finding a solvent atom at a certain distance from a specific atom in the solute. This provides a detailed picture of the local solvent environment.

While quantum chemical calculations can identify stable conformers, MD simulations can reveal the dynamics of transitions between these conformers. By analyzing the simulation trajectory, it is possible to observe the timescales of conformational changes and to estimate the energy barriers for bond rotations. This information is crucial for understanding the flexibility of the molecule.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can be used to predict spectroscopic properties, which can be invaluable for interpreting experimental spectra and for the structural elucidation of unknown compounds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. dergipark.org.tr These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of (2S)-3-methoxypropane-1,2-diol.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical Infrared (IR) spectrum. arxiv.org This allows for the assignment of specific vibrational modes to the observed absorption bands in an experimental IR spectrum, providing detailed information about the molecule's functional groups and their environment.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopic Parameter Predicted Value Experimental Value
¹H NMR Chemical Shift (CH-OH) 3.5 ppm 3.4 ppm
¹³C NMR Chemical Shift (CH-OH) 70.2 ppm 69.8 ppm

Note: This table presents hypothetical data to illustrate the typical agreement between predicted and experimental spectroscopic parameters.

Reaction Mechanism Elucidation using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating the complex mechanisms of chemical reactions. nih.gov These approaches allow for the detailed study of reaction pathways, transition states, and the influence of various factors, such as stereochemistry and solvent effects, on the reaction outcome.

For a chiral diol like (2S)-3-methoxypropane-1,2-diol, a key area of interest is the stereoselectivity of its reactions. Computational studies on analogous chiral molecules have demonstrated the ability of DFT to predict and rationalize the stereochemical outcomes of reactions. For instance, in a study on a double aldol–Tishchenko cascade reaction that produces five contiguous stereogenic centers, DFT calculations were crucial in evaluating the key transition states and understanding the factors that control the high diastereoselectivity observed. nih.gov By modeling the transition state structures, researchers can determine the energetic favorability of different stereochemical pathways.

The role of the solvent is another critical aspect that can be effectively modeled using computational techniques. Solvents can significantly influence reaction rates and selectivity. mdpi.com Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. mdpi.comucsb.edu Studies on the optical rotation of chiral molecules have shown that explicit solvent models, often combined with molecular dynamics simulations, are essential for accurately predicting chiroptical properties, as the solvent can form a "chiral imprint" around the solute. nsf.govnih.govresearchgate.net Such detailed modeling would be crucial for understanding the reactivity of (2S)-3-methoxypropane-1,2-diol in different solvent environments.

Furthermore, computational methods can be used to investigate the regioselectivity of reactions involving polyfunctional molecules like (2S)-3-methoxypropane-1,2-diol. DFT studies on multicomponent domino reactions have successfully explained the observed regioselectivity by analyzing the electronic properties of the reactants and the stability of the transition states. worldscientific.comresearchgate.net

A hypothetical computational study on a reaction involving (2S)-3-methoxypropane-1,2-diol, for example, its reaction with an electrophile, would likely involve the following steps:

Optimization of the ground state geometries of the reactants.

Identification of all possible reaction pathways leading to different stereoisomeric and regioisomeric products.

Location and characterization of the transition state for each pathway.

Calculation of the activation energies and reaction energies for each pathway.

Inclusion of solvent effects to provide a more realistic model of the reaction conditions.

The results of such a study would provide a detailed, atomistic-level understanding of the reaction mechanism, which would be invaluable for optimizing reaction conditions and for the rational design of new synthetic methodologies.

QSAR/QSPR Modeling for Material Science Applications (Non-Biological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. nih.gov These models are widely used in drug discovery, toxicology, and increasingly, in material science for the in silico prediction of material properties, which can accelerate the design of new materials with desired characteristics. researchgate.net

For (2S)-3-methoxypropane-1,2-diol, QSPR modeling could be employed to predict a range of properties relevant to its potential use in material science. These properties could include, but are not limited to, viscosity, thermal conductivity, and solubility in various media. The development of a QSPR model typically involves the following steps:

Data Collection: A dataset of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure (e.g., topological, geometrical, electronic) are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates a subset of the calculated descriptors to the experimental property. aalto.fiaalto.fi

Model Validation: The predictive power of the model is rigorously assessed using statistical techniques such as cross-validation and external validation with an independent test set.

While specific QSPR models for (2S)-3-methoxypropane-1,2-diol in material science are not readily found in the literature, numerous studies have demonstrated the successful application of this methodology to similar classes of compounds. For instance, QSPR models have been developed to predict the aqueous solubility of diverse functional aliphatic compounds with high accuracy. nih.govnih.govresearchgate.net Other studies have focused on predicting thermal properties, such as heat capacity and entropy, for various organic molecules, including aldehydes and cycloalkanes. nih.gov Furthermore, QSPR models have been successfully applied to predict the thermal conductivity of a diverse range of organic compounds. researchgate.net

The following table illustrates the types of molecular descriptors that could be used in a QSPR model to predict a material science-relevant property of (2S)-3-methoxypropane-1,2-diol and related compounds, along with the statistical parameters of a hypothetical predictive model.

Property PredictedExample DescriptorsStatistical MethodR² (Training Set)Q² (Test Set)
ViscosityMolecular Weight, Hydrogen Bond Donors/Acceptors, Molecular Surface AreaPartial Least Squares (PLS)0.920.85
Thermal ConductivitySum of Bond Lengths, Molecular Polarizability, Pauling Electronegativity of HeteroatomsMultiple Linear Regression (MLR)0.880.81
Solubility in a Polymer MatrixTopological Indices, van der Waals Volume, Dipole MomentArtificial Neural Network (ANN)0.950.90

The development of robust QSPR models for (2S)-3-methoxypropane-1,2-diol would enable the rapid screening of its potential for various material science applications, such as a solvent, a plasticizer, or a component in a polymer formulation, thereby reducing the need for extensive and costly experimental testing.

Biotechnological Production and Biotransformations Involving 2s 3 Methoxypropane 1,2 Diol

Microbial Fermentation for (2S)-3-methoxypropane-1,2-diol Production

The direct microbial fermentation of a methoxylated compound such as (2S)-3-methoxypropane-1,2-diol from simple sugars has not been reported. However, the biosynthesis of the parent compound, 1,2-propanediol, is well-established and could serve as a foundational pathway for future metabolic engineering efforts.

Strain Screening and Optimization for Yield Enhancement

Currently, there are no known wild-type or engineered microbial strains that have been specifically screened for the production of (2S)-3-methoxypropane-1,2-diol. The screening process for a novel compound like this would likely involve:

Targeted Screening: Identifying microorganisms known to possess O-methyltransferase activity and testing their ability to grow on and modify propanediol (B1597323) or related precursors.

High-Throughput Screening: Developing a sensitive and specific assay to detect the presence of (2S)-3-methoxypropane-1,2-diol in culture media, allowing for the rapid screening of a large number of diverse microbial isolates.

Optimization of Culture Conditions: Once a potential producing strain is identified, optimization of fermentation parameters such as pH, temperature, aeration, and media composition would be crucial to enhance the yield.

Metabolic Engineering for Improved Biosynthesis Pathways

A plausible, though currently hypothetical, metabolic pathway for the biosynthesis of (2S)-3-methoxypropane-1,2-diol could involve a two-step process within a genetically engineered microorganism:

Production of (2S)-propane-1,2-diol: Engineering a host organism, such as Escherichia coli or Saccharomyces cerevisiae, to produce (2S)-propane-1,2-diol from a central carbon source like glucose. This has been achieved for the production of (R)- and (S)-1,2-propanediol.

Enzymatic Methoxyation: Introducing a heterologous O-methyltransferase (OMT) enzyme that can specifically methylate the primary hydroxyl group of (2S)-propane-1,2-diol to form the desired product. The selection of an appropriate OMT with high specificity and activity towards this substrate would be a critical challenge.

Biocatalytic Synthesis from Renewable Feedstocks

Biocatalytic approaches, utilizing purified enzymes or whole-cell biocatalysts, offer a more direct route to synthesizing (2S)-3-methoxypropane-1,2-diol from renewable precursors.

Enzymatic Hydrolysis and Reduction Reactions

While specific enzymatic hydrolysis and reduction reactions for the synthesis of (2S)-3-methoxypropane-1,2-diol are not documented, one could envision a pathway starting from a renewable feedstock like glycerol (B35011). A potential, yet unproven, biocatalytic cascade could involve:

Conversion of Glycerol: Enzymatic conversion of glycerol to a suitable precursor for methoxylation.

Regioselective Methoxyation: Application of a specific O-methyltransferase to introduce a methoxy (B1213986) group at the C3 position.

Stereoselective Reduction: An enzymatic reduction step to yield the desired (2S) stereoisomer.

Immobilized Enzyme Systems for Continuous Processes

For any potential enzymatic synthesis of (2S)-3-methoxypropane-1,2-diol, the development of immobilized enzyme systems would be key for creating a continuous and economically viable process. Immobilization of the necessary enzymes (e.g., O-methyltransferases, dehydrogenases) onto a solid support would offer several advantages:

Enhanced Stability: Increased operational and thermal stability of the enzymes.

Enzyme Reusability: The ability to reuse the biocatalyst for multiple reaction cycles, reducing costs.

Continuous Production: The potential for use in packed-bed or fluidized-bed reactors for continuous synthesis.

Simplified Product Purification: Easier separation of the product from the biocatalyst.

Enzymatic Transformations of (2S)-3-methoxypropane-1,2-diol into Other Compounds

There is currently no published research on the enzymatic transformations of (2S)-3-methoxypropane-1,2-diol into other compounds. However, based on its chemical structure, potential enzymatic modifications could include:

Oxidation: Alcohol dehydrogenases could potentially oxidize the secondary hydroxyl group to form a ketone.

Esterification: Lipases could catalyze the acylation of the hydroxyl groups to form esters.

Glycosylation: Glycosyltransferases could attach sugar moieties to the hydroxyl groups.

These potential transformations remain speculative in the absence of direct experimental evidence.

Biocatalytic Oxidation and Esterification

The presence of both primary and secondary hydroxyl groups, along with an ether linkage, makes (2S)-3-methoxypropane-1,2-diol a versatile substrate for various enzymatic transformations.

Biocatalytic Oxidation

While direct enzymatic oxidation of (2S)-3-methoxypropane-1,2-diol has not been extensively documented, the oxidation of similar 1,2-diols is well-characterized. Alcohol dehydrogenases (ADHs) are a class of oxidoreductases capable of catalyzing the oxidation of alcohols to aldehydes or ketones. youtube.com In the case of (2S)-3-methoxypropane-1,2-diol, a regioselective oxidation could theoretically occur at either the primary (C1) or secondary (C2) hydroxyl group.

Oxidation at the C1 position would yield (2S)-3-methoxy-2-hydroxypropanal, whereas oxidation at the C2 position would result in (S)-1-methoxy-3-hydroxypropan-2-one. The substrate specificity of the chosen ADH would determine the regioselectivity of this transformation. acs.org For instance, many ADHs exhibit a preference for primary alcohols.

Fungal heme-peroxygenases represent another class of enzymes capable of oxidizing ether-containing compounds. nih.gov These enzymes could potentially catalyze the oxidative cleavage of the ether bond in (2S)-3-methoxypropane-1,2-diol.

Interactive Data Table: Hypothetical Biocatalytic Oxidation of (2S)-3-methoxypropane-1,2-diol

Enzyme SourceEnzyme TypeSubstratePotential Product(s)Co-factorReaction Conditions
Thermoanaerobacter ethanolicusAlcohol Dehydrogenase(2S)-3-methoxypropane-1,2-diol(2S)-3-methoxy-2-hydroxypropanalNAD+pH 7.5, 30°C
Lactobacillus brevisAlcohol Dehydrogenase(2S)-3-methoxypropane-1,2-diol(S)-1-methoxy-3-hydroxypropan-2-oneNAD+pH 7.0, 25°C
Agrocybe aegeritaHeme-Peroxygenase(2S)-3-methoxypropane-1,2-diolMethoxyacetaldehyde and GlycerolH2O2pH 6.0, 25°C

Biocatalytic Esterification

Lipases are widely employed in the regioselective acylation of polyhydroxylated compounds, including diols. researchgate.net These enzymes typically show a strong preference for acylating primary hydroxyl groups over secondary ones. researchgate.netnih.gov In the context of (2S)-3-methoxypropane-1,2-diol, a lipase-catalyzed esterification with an acyl donor, such as vinyl acetate (B1210297) or a fatty acid, would be expected to occur with high regioselectivity at the C1 primary hydroxyl group.

This selective acylation would yield the corresponding (2S)-3-methoxypropane-1,2-diol-1-monoester. The choice of lipase (B570770) and reaction conditions, such as the solvent and acyl donor, can influence the reaction rate and yield. rsc.org For instance, immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are frequently used for such transformations due to their stability and reusability.

Interactive Data Table: Hypothetical Regioselective Esterification of (2S)-3-methoxypropane-1,2-diol

Enzyme SourceEnzyme PreparationAcyl DonorPotential ProductSolventReaction Conditions
Candida antarcticaImmobilized Lipase B (Novozym 435)Vinyl Acetate(2S)-1-acetoxy-3-methoxypropan-2-oltert-Butyl methyl ether40°C, 24h
Pseudomonas cepaciaLipasePalmitic Acid(2S)-3-methoxy-1-(palmitoyloxy)propan-2-olHexane50°C, 48h
Rhizomucor mieheiLipaseEthyl Butyrate(2S)-1-(butyryloxy)-3-methoxypropan-2-olToluene35°C, 36h

Role in Non-Human Biotransformation Pathways

The biotransformation of (2S)-3-methoxypropane-1,2-diol in non-human organisms, particularly microorganisms, is likely to involve the cleavage of its ether bond. While specific pathways for this molecule are not detailed in the literature, the microbial degradation of structurally related ether compounds, such as polyethylene (B3416737) glycols (PEGs), provides a relevant model. oup.comnih.gov

The aerobic degradation of PEGs by bacteria often involves an initial oxidation of a terminal alcohol group, followed by the cleavage of the ether linkage. asm.org A key enzymatic step in some PEG-degrading bacteria is the action of a PEG dehydrogenase. In a hypothetical pathway for (2S)-3-methoxypropane-1,2-diol, a similar initial oxidation of one of the hydroxyl groups could occur.

Subsequently, an ether-cleaving enzyme, potentially a monooxygenase or a lyase, would act on the ether bond. hibiscuspublisher.com This would lead to the formation of methanol (B129727) and glycerol-2-aldehyde, which can then be channeled into central metabolic pathways. For example, glycerol derivatives can enter glycolysis.

Anaerobic degradation pathways for ether-containing compounds are also known and often involve different enzymatic machinery. researchgate.net The complete mineralization of (2S)-3-methoxypropane-1,2-diol would ultimately yield carbon dioxide and water.

Applications of 2s 3 Methoxypropane 1,2 Diol As a Chemical Building Block and Intermediate

Role in the Synthesis of Fine Chemicals and Specialty Polymers

The bifunctional and chiral nature of (2S)-3-methoxypropane-1,2-diol makes it a significant component in the synthesis of high-value fine chemicals and advanced specialty polymers.

Chiral building blocks are fundamental in materials science for the development of advanced materials with specific optical, electronic, and recognition properties. The stereodefined structure of (2S)-3-methoxypropane-1,2-diol allows for the introduction of chirality into a polymer backbone or as a pendant group, which can influence the material's final three-dimensional structure and properties.

While specific research detailing the use of (2S)-3-methoxypropane-1,2-diol in advanced materials is emerging, the established role of chiral diols in creating materials such as chiral liquid crystals, ferroelectric materials, and polymers for enantioselective separations provides a strong indication of its potential. The presence of the methoxy (B1213986) group can further be exploited to tailor solubility and intermolecular interactions within the material.

Table 1: Potential Applications of (2S)-3-methoxypropane-1,2-diol as a Chiral Precursor

Application Area Potential Role of (2S)-3-methoxypropane-1,2-diol Desired Property
Chiral Liquid Crystals Introduction of a chiral center to induce helical twisting Unique optical properties
Enantioselective Membranes Creation of chiral pores or channels for separation Separation of racemic mixtures

Glycerol (B35011) and its derivatives are increasingly being explored as renewable feedstocks for the synthesis of biodegradable polymers. nih.gov (2S)-3-methoxypropane-1,2-diol, as a glycerol ether, can be incorporated into polyester (B1180765) or polyether backbones to modify their properties.

A notable example is the incorporation of 3-methoxy-1,2-propanediol (B53666) moieties into the main chain of polyetherimides. Research has shown that this modification leads to a reduction in the glass transition temperature (Tg) and an increase in the elastic properties of the polymer compared to conventional polyetherimides. researchgate.net This allows for the development of more processable and flexible high-performance polymers. The biodegradability of polymers derived from glycerol suggests that materials incorporating (2S)-3-methoxypropane-1,2-diol could find applications in areas such as specialty packaging and agricultural films, where degradation after use is desirable.

Table 2: Effect of 3-methoxy-1,2-propanediol Incorporation on Polyetherimide Properties

Polymer Property Conventional Polyetherimide Polyetherimide with 3-methoxy-1,2-propanediol moieties
Glass Transition Temperature (Tg) Higher Lowered
Elasticity Lower Increased
Processability More demanding Improved

Utilization in Solvents and Chemical Processing Aids (Non-Consumer)

3-Methoxy-1,2-propanediol, the racemate of the title compound, finds utility as a specialty solvent and processing aid in various industrial chemical processes. Its properties, such as a relatively high boiling point, good solvency for a range of organic and inorganic compounds, and miscibility with water, make it a versatile medium for chemical reactions and formulations.

In non-consumer applications, it can be used as a solvent in the manufacturing of paints, coatings, and resins. Its biodegradable nature is an advantage in formulations where environmental impact is a concern. Furthermore, its role as a processing aid can involve improving the solubility of reactants, controlling viscosity, and facilitating the purification of products in chemical manufacturing.

Precursor for Advanced Catalytic Systems

Chiral diols are pivotal in the field of asymmetric catalysis, where they are used as ligands for metal catalysts or as organocatalysts themselves. These catalytic systems are crucial for the enantioselective synthesis of a vast array of chemical compounds. The two hydroxyl groups of a chiral diol can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

While specific catalytic systems derived from (2S)-3-methoxypropane-1,2-diol are not extensively documented in publicly available literature, its structural similarity to other effective chiral diols suggests significant potential. It could be employed in the synthesis of chiral phosphine (B1218219) ligands, for example, or used directly in Lewis acid-catalyzed reactions. The methoxy group could play a role in modulating the electronic properties and steric bulk of the resulting catalyst, thereby influencing its activity and selectivity.

Role in Chemical Libraries and Combinatorial Chemistry (Non-Drug Discovery Focus)

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a chemical library. nih.gov This approach is not limited to drug discovery and is increasingly applied in materials science and catalysis research. Chiral building blocks are essential in creating libraries of stereochemically defined molecules.

(2S)-3-methoxypropane-1,2-diol can serve as a chiral scaffold in combinatorial synthesis. A scaffold is a core molecular structure to which a variety of different chemical groups can be attached. By using a chiral scaffold like (2S)-3-methoxypropane-1,2-diol, a library of compounds with defined spatial arrangements of functional groups can be generated. nih.govnih.govrsc.org This is particularly useful in the discovery of new materials with tailored properties or novel catalysts with high selectivity. The two hydroxyl groups offer points for diversification, allowing for the attachment of a wide range of chemical moieties.

Table 3: Potential Use of (2S)-3-methoxypropane-1,2-diol in Combinatorial Libraries

Library Focus Role of (2S)-3-methoxypropane-1,2-diol Potential Outcome
Materials Science Chiral scaffold for polymer synthesis Discovery of polymers with novel optical or physical properties
Catalysis Core structure for ligand synthesis Identification of new, highly selective asymmetric catalysts

Environmental Fate and Biodegradation Research of 2s 3 Methoxypropane 1,2 Diol

Microbial Degradation and Bioremediation Potential

The biodegradation of (2S)-3-methoxypropane-1,2-diol is likely to be the primary mechanism for its removal from the environment. The presence of hydroxyl and ether functional groups makes it a potential carbon source for various microorganisms.

While specific microorganisms capable of degrading (2S)-3-methoxypropane-1,2-diol have not been identified in the reviewed literature, studies on analogous compounds provide strong indications of the types of microbes and metabolic pathways that would be involved.

Bacterial consortia isolated from municipal wastewater treatment sludge have been shown to be capable of degrading propylene (B89431) glycol researchgate.net. Genera such as Pseudomonas and Xanthobacter are known to assimilate and degrade various glycol ethers nih.gov. It is highly probable that similar microbial communities, commonly found in soil and water, would be able to utilize (2S)-3-methoxypropane-1,2-diol as a substrate.

The likely initial step in the biodegradation pathway would involve the oxidation of one of the primary or secondary alcohol groups. This oxidation is typically catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of a carboxylic acid. Following the initial oxidation, the ether bond would likely be cleaved. Enzymatic cleavage of ether bonds in aliphatic compounds is a known metabolic process, often involving etherases rsc.orgosti.gov. The cleavage of the ether bond would result in the formation of smaller, more readily metabolizable compounds that can then enter central metabolic pathways, such as the Krebs cycle, for complete mineralization to carbon dioxide and water.

A potential biodegradation pathway is outlined below:

Oxidation: The primary alcohol group of (2S)-3-methoxypropane-1,2-diol is oxidized to an aldehyde, and subsequently to a carboxylic acid, forming 3-methoxy-2-hydroxypropanoic acid.

Ether Cleavage: The ether linkage is cleaved, potentially yielding methoxyacetic acid and lactic acid, or other similar small organic acids.

Metabolism: These smaller organic acids are then readily metabolized by a wide range of microorganisms.

Specific kinetic data for the biodegradation of (2S)-3-methoxypropane-1,2-diol are not available. However, studies on the biodegradation of related compounds like propylene glycol and other glycol ethers suggest that under favorable conditions (e.g., sufficient nutrients, appropriate temperature and pH), these compounds are readily biodegradable. For example, studies on the biodegradation of propylene glycol have shown significant reductions in chemical oxygen demand (COD) in a relatively short period researchgate.net. The kinetics of biodegradation can be influenced by several factors, including the concentration of the substrate, the abundance and activity of the degrading microbial population, and environmental parameters such as temperature, pH, and nutrient availability.

ParameterPotential Impact on Biodegradation Kinetics
Substrate Concentration At low concentrations, the rate may be first-order. At high concentrations, it may become zero-order as the microbial enzymes become saturated.
Microbial Population A larger and more acclimated microbial population will lead to faster degradation rates.
Temperature Biodegradation rates generally increase with temperature up to an optimal point, beyond which they decline.
pH Most microbial degradation is optimal near neutral pH.
Nutrient Availability The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism, and thus for biodegradation.

Environmental Monitoring and Analytical Methods for Trace Detection (Non-Human Exposure)

The detection and quantification of (2S)-3-methoxypropane-1,2-diol in environmental matrices such as water and soil at trace levels require sensitive and specific analytical methods. Due to its polar and water-soluble nature, the analytical approach typically involves a sample preparation step to concentrate the analyte and remove interfering substances, followed by instrumental analysis.

Sample Preparation:

Solid-Phase Extraction (SPE): This is a common technique for extracting and concentrating polar organic compounds from aqueous samples. Various sorbent materials can be used depending on the specific properties of the analyte.

Liquid-Liquid Extraction (LLE): While less common for highly polar compounds, LLE can sometimes be employed with appropriate solvent systems.

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For polar compounds like glycols, derivatization is often necessary to improve their volatility and chromatographic performance. Common derivatizing agents for hydroxyl groups include silylating agents (e.g., BSTFA) or acylating agents. Phenylboronic acid can be used to form cyclic esters with 1,2-diols, which are amenable to GC-MS analysis nih.govagriculturejournals.cz. An internationally validated method for the determination of 3-methoxypropane-1,2-diol in wine utilizes GC-MS after a salting-out extraction with diethyl ether oiv.intresearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is well-suited for the analysis of polar and non-volatile compounds and often does not require derivatization. This technique offers high sensitivity and selectivity, making it ideal for trace-level detection in complex environmental matrices researchgate.netsemanticscholar.orgresearchgate.net. A sensitive LC-MS/MS method has been developed for the trace determination of various glycols in water after derivatization with benzoyl chloride to enhance their detection upce.czacs.org.

The table below summarizes common analytical approaches for related compounds.

Analytical TechniqueSample MatrixSample PreparationDerivatizationTypical Detection Limits
GC-MS WineSalting-out extraction with diethyl etherNone specified0.1 to 0.8 mg/L oiv.intresearchgate.net
GC-MS Cheese, Bacterial CulturesExtraction and phenylboronic esterificationPhenylboronic acid0.02 - 1.32 mg/kg nih.gov
HPLC-MS WaterDerivatization with benzoyl chloride followed by LLEBenzoyl chloride10-25 µg/L upce.czacs.org
LC-MS/MS WaterDerivatization with benzoyl chloride followed by LLEBenzoyl chloride1.9 - 6.1 ng/mL researchgate.net

Q & A

Q. What are the standard analytical methods for detecting (2S)-3-methoxypropane-1,2-diol (3-MPD) in complex matrices like wine?

Answer: The OIV-MA-AS315-15 method is the internationally validated protocol for quantifying 3-MPD and cyclic diglycerols (CycDs) in wine. Key steps include:

  • Extraction : Salting-out using K₂CO₃ followed by liquid-liquid extraction with diethyl ether.
  • GC-MS Analysis : Separation on a polar column (e.g., DB-WAX) with detection in selected ion monitoring (SIM) mode. For 3-MPD, monitor m/z 75 and 61; for the internal standard (IS), use m/z 78 and 61 .
  • Calibration : Matrix-matched standards (ML0–ML2) to account for wine composition effects. Recovery rates typically exceed 90% for spiked samples .

Q. How does stereochemistry ((2S)-configuration) influence the analytical detection of 3-MPD?

Answer: The (2S)-enantiomer’s stereochemistry can affect chromatographic retention times and ion fragmentation patterns. Polar GC columns (e.g., DB-WAX) resolve enantiomers, but chiral columns or derivatization may enhance specificity. Validation studies confirm that the OIV method reliably distinguishes 3-MPD from structurally similar diols .

Q. What are the primary sources of 3-MPD in research samples?

Answer:

  • Glycerol impurities : 3-MPD is a by-product of glycerol synthesis via transesterification of triglycerides with methanol.
  • Sterilization by-product : Gamma or e-beam radiation of hydroxyethyl cellulose gels generates 3-MPD, with concentrations correlating to radiation dose .

Advanced Research Questions

Q. How can interlaboratory variability be minimized when quantifying 3-MPD using GC-MS?

Answer: Key strategies include:

  • Standardized Protocols : Adhere to OIV-MA-AS315-15 for extraction, calibration, and instrument parameters (e.g., transfer line at 280°C, source at 150°C) .
  • Statistical Validation : Use ANOVA to assess precision parameters. For 3-MPD, interlaboratory reproducibility (R) shows >99% correlation with concentration, while repeatability (r) exceeds 95% .
  • Reference Materials : Use matrix-calibrated standards (e.g., S0: 1000 ng/µL, S1: 100 ng/µL) to normalize recovery rates .

Q. What methodological challenges arise when analyzing 3-MPD in high-sugar or high-ethanol matrices?

Answer:

  • Matrix Effects : Ethanol and sugars can co-elute with 3-MPD. Mitigate via:
    • Salt-out extraction : K₂CO₃ reduces solubility of polar interferents.
    • Internal Standard (IS) : Deuterated 1,4-butanediol (IS) corrects for matrix-induced signal suppression .
  • Detection Limits : Optimize SIM dwell time (250 µs) and column polarity to achieve a limit of quantification (LOQ) of 0.1 mg/L .

Q. How do sterilization methods (e.g., gamma radiation vs. steam) impact 3-MPD formation in pharmaceutical gels?

Answer:

  • Gamma/e-beam radiation : Induces 3-MPD formation proportional to dose (e.g., 0.5–2.0 kGy). Non-sterile samples lack detectable 3-MPD.
  • Steam sterilization : Produces negligible 3-MPD, making it preferable for formulations requiring low diol content .

Key Research Gaps

  • Stereoselective Synthesis : Lab-scale synthesis of enantiopure (2S)-3-MPD requires optimization of chiral catalysts or enzymatic resolution .
  • Toxicological Profiling : Limited data exist on 3-MPD’s metabolic pathways or cytotoxicity in biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.